Methyl 4,5-diaminopicolinate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4,5-diaminopyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCISQCPROYHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856216 | |
| Record name | Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850544-22-8 | |
| Record name | Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4,5 Diaminopicolinate Hydrochloride
Established Synthetic Routes and Mechanistic Considerations
Established synthetic strategies for compounds with a similar structural framework, such as diaminopyridines and their derivatives, typically commence with a commercially available or readily synthesized pyridine (B92270) precursor. A common and logical starting point for the synthesis of methyl 4,5-diaminopicolinate hydrochloride would be a suitably substituted picolinic acid or its ester.
One of the most conventional and well-documented routes for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. This pathway would likely begin with the nitration of a picolinate (B1231196) precursor, followed by catalytic hydrogenation. For instance, the synthesis of 3,4-diaminopyridine (B372788) has been achieved through the hydrogenation of 3-nitropyridin-4-amine using a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com A similar strategy could be envisioned for the target molecule, starting from a dinitropicolinate ester.
The mechanism for the reduction of nitro groups by catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the catalyst (e.g., Pd, Pt, or Ni). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The efficiency of this reduction is typically high, often providing near-quantitative yields under optimized conditions. googleapis.com
Another established method involves the displacement of halogen atoms with ammonia (B1221849) or an ammonia equivalent, a reaction often catalyzed by a copper source. This nucleophilic aromatic substitution is a viable route for the synthesis of diaminopyridines from dichloropyridine precursors. google.com The reaction conditions, such as temperature, pressure, and the specific copper catalyst, are critical for achieving good yields and selectivity.
The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (methyl 4,5-diaminopicolinate) with a solution of hydrogen chloride in an appropriate solvent, such as methanol (B129727) or diethyl ether, leading to the precipitation of the hydrochloride salt.
Novel Approaches in the Preparation of this compound
Recent advancements in synthetic organic chemistry have focused on the development of more efficient, sustainable, and selective methods. These novel approaches are applicable to the synthesis of a wide range of heterocyclic compounds, including functionalized pyridines.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve the use of greener solvents, catalysts, and reaction conditions. For example, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of 2-aminopyridine (B139424) derivatives. nih.gov This technique could potentially be applied to the amination or reduction steps in the synthesis of the target compound, reducing energy consumption and potentially minimizing side reactions.
Furthermore, the choice of catalyst is a key aspect of green chemistry. The development of more active and selective catalysts can lead to higher atom economy and reduced waste. For instance, research into more efficient hydrogenation catalysts could lower the catalyst loading required for the reduction of dinitro precursors, thereby reducing the environmental burden associated with heavy metal catalysts.
Modern catalytic systems offer significant advantages in terms of efficiency and selectivity. For the synthesis of diaminopyridine derivatives, advanced palladium- or copper-based catalytic systems for amination reactions have been developed. These systems often employ specific ligands that enhance the catalytic activity and allow for reactions to be carried out under milder conditions.
For the crucial reduction of nitro groups, while traditional catalysts like Pd/C are effective, newer catalytic systems are continuously being explored. These include catalysts based on other transition metals or even metal-free catalytic systems, which can offer different selectivities and functional group tolerances. For instance, transfer hydrogenation, which uses a hydrogen donor in place of gaseous hydrogen, can sometimes provide a safer and more convenient alternative.
Comparison of Synthetic Efficiencies and Selectivities
| Route | Key Transformation | Typical Yields | Selectivity | Advantages | Disadvantages |
| Route 1 | Reduction of Dinitro Precursor | High | High | Well-established, reliable | Requires handling of nitrating agents |
| Route 2 | Amination of Dihalo Precursor | Moderate to High | Can be challenging | Avoids nitration | May require harsh conditions, catalyst cost |
This table presents a generalized comparison based on typical outcomes for analogous reactions.
The reduction of a dinitropicolinate ester (Route 1) is generally a high-yielding and clean reaction, with selectivity being less of a concern if both nitro groups are to be reduced. The main challenge lies in the initial selective dinitration of the picolinate ring, which may produce isomeric byproducts.
The amination of a dihalopicolinate ester (Route 2) can also be efficient, but may suffer from issues of regioselectivity if the two halogen atoms are in non-equivalent positions. The reaction conditions can be harsh, and the cost of the catalyst (often palladium- or copper-based) can be a significant factor in large-scale synthesis.
Precursor Identification and Conversion Pathways
The logical precursors for the synthesis of this compound would be derived from picolinic acid.
Pathway A: Via Dinitro Intermediate
Methyl 4,5-dinitropicolinate: This key intermediate would be synthesized by the nitration of methyl picolinate or a related precursor. The nitration of pyridine rings can be challenging and may require harsh conditions, often leading to a mixture of isomers.
Conversion to Methyl 4,5-diaminopicolinate: The dinitro compound would then be reduced to the corresponding diamine. Catalytic hydrogenation is the most common method for this transformation.
Formation of the Hydrochloride Salt: The resulting diamine would be treated with HCl to yield the final product.
Pathway B: Via Dihalo Intermediate
Methyl 4,5-dihalopicolinate: This precursor could potentially be synthesized from a commercially available dihalopyridine or by the halogenation of a suitable picolinate derivative.
Conversion to Methyl 4,5-diaminopicolinate: The dihalo compound would undergo a double amination reaction, likely using a copper- or palladium-catalyzed process.
Formation of the Hydrochloride Salt: The final step would be the salt formation with HCl.
Chemical Reactivity and Functional Group Transformations of Methyl 4,5 Diaminopicolinate Hydrochloride
Reactivity of the Picolinate (B1231196) Ester Moiety
The picolinate ester, specifically a methyl ester of a pyridine-2-carboxylic acid, is a key reactive site in Methyl 4,5-diaminopicolinate hydrochloride. The ester group is susceptible to nucleophilic attack, leading to a variety of transformations.
One of the primary reactions of the picolinate ester is hydrolysis , which can be catalyzed by either acid or base. Under acidic or basic conditions, the ester is cleaved to yield the corresponding carboxylic acid, 4,5-diaminopicolinic acid, and methanol (B129727). This transformation is often a deliberate step in a synthetic sequence to unmask the carboxylic acid for subsequent reactions, such as amide bond formation.
Transesterification is another important reaction of the picolinate ester. In the presence of an alcohol and a suitable catalyst (acid or base), the methyl group can be exchanged for a different alkyl or aryl group. This allows for the modification of the ester functionality to alter the physical or chemical properties of the molecule. For instance, reaction with 3-pyridylcarbinol can produce the corresponding picolinyl ester, a derivative often used in mass spectrometry to aid in the structural determination of the acyl group.
The reactivity of picolinate esters can be significantly influenced by the presence of metal ions. Divalent metal ions can act as catalysts in the hydrolysis of picolinate esters, promoting the reaction with water or hydroxide (B78521) ions. This catalytic activity is attributed to the ability of the metal ion to coordinate to the pyridine (B92270) nitrogen and the ester carbonyl, thereby activating the ester towards nucleophilic attack.
The following table summarizes the key reactions of the picolinate ester moiety:
| Reaction Type | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 4,5-Diaminopicolinic acid |
| Transesterification | R-OH, Catalyst | 4,5-Diaminopicolinate ester (with new R group) |
| Metal-Catalyzed Hydrolysis | H₂O, Divalent Metal Ion | 4,5-Diaminopicolinic acid |
Reactions Involving the Diamine Functionality
The 4,5-diamino substitution pattern on the pyridine ring is a critical feature that dictates a significant portion of the compound's reactivity, particularly in the construction of fused heterocyclic systems.
The amino groups at the C4 and C5 positions are nucleophilic and can participate in a variety of nitrogen-centric transformations. These reactions often require pre-activation of the amino group to enhance its reactivity. One common strategy is the conversion of the amine to a more reactive intermediate, such as a diazonium salt, although this can be challenging with electron-rich aromatic amines.
Direct deaminative functionalization, while less common, offers a more direct route to transform the amino groups into other functionalities like halides, phosphates, or thioethers. These transformations typically involve the generation of a carbon-centered radical via an anomeric amide reagent.
The vicinal arrangement of the two amino groups in this compound makes it an ideal precursor for condensation and cyclization reactions to form five-membered heterocyclic rings fused to the pyridine core. This is one of the most important applications of this type of compound in synthetic chemistry.
A prominent example is the reaction with various one-carbon electrophiles to form imidazo[4,5-b]pyridines . These fused heterocyclic systems are of significant interest due to their structural analogy to purines and their associated biological activities. The reaction typically proceeds by condensation of the diamine with aldehydes, carboxylic acids, or their derivatives.
For instance, the condensation of a 2,3-diaminopyridine (B105623) with an aldehyde in the presence of an oxidizing agent or a catalyst can lead to the formation of a 2-substituted imidazo[4,5-b]pyridine. The reaction with carboxylic acids or their derivatives, such as orthoesters, often requires heating and can be facilitated by catalysts like ytterbium triflate.
The following table provides examples of cyclization reactions involving diaminopyridines to form imidazo[4,5-b]pyridines:
| Reactant with Diamine | Resulting Fused Ring System |
| Aldehydes | 2-Substituted imidazo[4,5-b]pyridine |
| Carboxylic Acids | 2-Substituted imidazo[4,5-b]pyridine |
| Triethyl Orthoformate | Unsubstituted imidazo[4,5-b]pyridine |
Regioselective Functionalization Strategies
Regioselectivity is a crucial aspect when considering the functionalization of a molecule with multiple reactive sites like this compound. The inherent electronic properties of the substituted pyridine ring, along with the nature of the reagents and reaction conditions, determine which functional group reacts preferentially.
The two amino groups at the C4 and C5 positions, while both nucleophilic, may exhibit different reactivities due to the electronic influence of the ester group and the pyridine nitrogen. The C5-amino group, being para to the electron-withdrawing ester group, might be slightly less nucleophilic than the C4-amino group. However, steric factors can also play a significant role in directing incoming electrophiles.
In cyclization reactions to form imidazo[4,5-b]pyridines, the two nitrogen atoms of the diamine become part of the newly formed imidazole (B134444) ring. Subsequent N-alkylation of the resulting imidazo[4,5-b]pyridine can lead to different regioisomers, and the outcome is often dependent on the reaction conditions and the nature of the alkylating agent.
Derivatization for Scaffold Elaboration
This compound serves as a versatile scaffold that can be elaborated into a wide array of more complex molecules. The primary route for this elaboration is through the reactions of the diamine functionality to build fused heterocyclic systems.
The resulting imidazo[4,5-b]pyridine core, still retaining the methyl ester at the original C2 position of the pyridine (now C7 of the imidazopyridine system), can be further modified. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amides. The imidazole nitrogen can also be functionalized, for example, through N-alkylation.
This step-wise derivatization allows for the systematic exploration of the chemical space around the core scaffold, which is a common strategy in medicinal chemistry for the development of new therapeutic agents. The ability to introduce diversity at multiple points of the molecule (the imidazole ring, the ester/amide position, and the imidazole nitrogen) makes this compound a valuable starting material for the synthesis of compound libraries.
Applications of Methyl 4,5 Diaminopicolinate Hydrochloride in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistrymdpi.com
The strategic placement of vicinal amino groups and a methyl picolinate (B1231196) moiety on the pyridine (B92270) core of Methyl 4,5-diaminopicolinate hydrochloride renders it an exceptionally versatile platform for the synthesis of various heterocyclic systems. mdpi.com The two adjacent amino groups provide a reactive site for cyclization reactions with a variety of dielectrophilic reagents, while the pyridine nitrogen and the ester group offer further opportunities for chemical modification.
Synthesis of Pyridine-Fused Systems
The ortho-diamine functionality of this compound is particularly well-suited for the synthesis of pyridine-fused heterocycles. These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, which allows them to interact with a variety of biological targets. nih.gov
One of the most common applications is the synthesis of imidazo[4,5-b]pyridines . This is typically achieved through the condensation of the diaminopicolinate with aldehydes, followed by oxidative cyclization, or by direct reaction with carboxylic acids or their derivatives. nih.govnih.gov The reaction with aldehydes, for instance, proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine core. mdpi.com
Another important class of pyridine-fused systems accessible from this precursor are pyrido[4,5-b]pyrazines , which can be synthesized by the condensation of the diamine with α-dicarbonyl compounds such as glyoxal (B1671930) or diacetyl. researchgate.net This reaction provides a straightforward entry into the pteridine (B1203161) ring system, which is a core structure in many biologically active molecules, including folic acid antagonists. researchgate.netnih.gov
The following table summarizes representative syntheses of pyridine-fused systems starting from diaminopyridine precursors analogous to this compound.
| Fused System | Reagents and Conditions | Product | Reference |
| Imidazo[4,5-b]pyridine | Benzaldehyde, Na2S2O5, DMSO | 2-Phenyl-1H-imidazo[4,5-b]pyridine | nih.gov |
| Imidazo[4,5-b]pyridine | 4-Cyanobenzaldehyde, Na2S2O5, DMSO | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | mdpi.com |
| Pteridine | Glyoxal, Sodium dithionite | Unsubstituted Pteridine | researchgate.net |
Construction of Diverse N-Heterocyclic Scaffoldsresearchgate.net
The reactivity of this compound extends beyond the synthesis of simple fused systems, enabling the construction of a diverse range of N-heterocyclic scaffolds. The choice of the dielectrophilic partner dictates the nature of the resulting heterocyclic ring.
For example, reaction with β-ketoesters can lead to the formation of pyrido[2,3-b] researchgate.netnih.govdiazepines . nih.gov This condensation typically proceeds in a regiospecific manner to yield the seven-membered diazepine (B8756704) ring fused to the pyridine core. nih.gov These scaffolds are of interest as they are structural analogs of benzodiazepines, a well-known class of psychoactive drugs. nih.gov
Furthermore, condensation with reagents like carbon disulfide or cyanogen (B1215507) bromide can be employed to construct five-membered heterocyclic rings containing additional heteroatoms. For instance, reaction with carbon disulfide in the presence of a base can yield a 2-mercaptoimidazo[4,5-b]pyridine , which can be further functionalized.
The table below illustrates the synthesis of various N-heterocyclic scaffolds from analogous diaminopyridines.
| Scaffold | Reagents and Conditions | Product | Reference |
| Pyrido[2,3-b] researchgate.netnih.govdiazepin-4-one | Ethyl benzoylacetate, Xylene, 120 °C | 2-Phenyl-3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-one | nih.gov |
| Quinoxaline | 2-Haloanilines, Amino acids, Cu(I) catalyst | Substituted Quinoxalines | nih.gov |
| Pyrido[4,3-b] researchgate.netnih.govthiazine | α-Halo ketones, Acetic acid | Substituted Pyrido[4,3-b] researchgate.netnih.govthiazines | nih.gov |
Formation of Polycyclic and Fused-Ring Systems
The strategic functionalization of the heterocyclic systems derived from this compound allows for the construction of more complex polycyclic and fused-ring systems. For instance, an imidazo[4,5-b]pyridine synthesized from the title compound can undergo further annulation reactions.
One such strategy involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction on an amino-functionalized imidazopyridine, which can lead to the formation of additional fused imidazole (B134444) rings, resulting in polycyclic structures. While not directly starting from the title compound, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines from a 2,3-diaminofuro[2,3-c]pyridine intermediate showcases a similar synthetic logic of building complexity upon a core heterocyclic structure.
Precursor for Complex Molecular Architecturesmdpi.com
Due to its dense and versatile functionality, this compound serves as an excellent starting material for the synthesis of complex molecular architectures, particularly those with potential biological activity. mdpi.com The ability to readily form fused heterocyclic systems, which are often considered "privileged scaffolds" in medicinal chemistry, makes this compound a valuable precursor for drug discovery programs. nih.gov
For example, the imidazo[4,5-b]pyridine core is found in a number of compounds investigated as potential anticancer agents and kinase inhibitors. nih.gov The synthesis of such molecules often involves the initial formation of the imidazo[4,5-b]pyridine ring from a diaminopyridine precursor, followed by further functionalization of the ester group or the pyridine and imidazole rings.
The pteridine scaffold, accessible from diaminopyridines, is another key feature in many biologically active molecules, including diuretics and anti-inflammatory agents. researchgate.net The straightforward synthesis of this ring system from this compound and an α-dicarbonyl compound provides a convenient entry point to this class of molecules.
Methodologies for Incorporating the Picolinate Moiety into Target Molecules
The methyl picolinate moiety of this compound is a key functional group that can be strategically incorporated or transformed within a target molecule.
One common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to form amide bonds. This strategy allows for the introduction of a wide range of substituents and the extension of the molecular framework.
Alternatively, the ester can be reduced to the corresponding hydroxymethyl group using reducing agents like lithium aluminum hydride. The resulting alcohol can then participate in further reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.
The ester group can also be converted to an amide directly by reaction with an amine, often at elevated temperatures or with the use of a catalyst. This provides a more direct route to picolinamide (B142947) derivatives.
The following table outlines some common transformations of the picolinate moiety.
| Transformation | Reagents | Resulting Functional Group |
| Hydrolysis | LiOH, H2O/THF | Carboxylic Acid |
| Amidation (via acid) | 1. Hydrolysis 2. Amine, Coupling Agent (e.g., HATU) | Amide |
| Reduction | LiAlH4, THF | Alcohol |
| Direct Amidation | Amine, Heat or Catalyst | Amide |
Spectroscopic and Advanced Analytical Characterization in Research
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds like Methyl 4,5-diaminopicolinate hydrochloride. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. For this compound, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups (-NH₂), and the protons of the methyl ester group (-OCH₃). The integration of these signals corresponds to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) reveal the number of neighboring protons, which helps to establish the substitution pattern on the pyridine ring. The acidic proton of the hydrochloride salt may appear as a broad signal or exchange with residual water in the NMR solvent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. libretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. openstax.org For instance, the carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 160-180 ppm). openstax.orgoregonstate.edu The sp²-hybridized carbons of the pyridine ring would appear in the aromatic region (typically 100-150 ppm), with those bonded to nitrogen and amino groups showing characteristic shifts. openstax.orgoregonstate.edu The carbon of the methyl ester group would resonate in the upfield region (around 50-60 ppm). oregonstate.edu Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule. mdpi.com
| Proton Type | Expected ¹H Chemical Shift Range (ppm) | Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |
| Aromatic-H | 7.0 - 8.5 | Carbonyl (C=O) | 160 - 180 |
| Amino (-NH₂) | 4.0 - 6.0 (often broad) | Aromatic-C | 100 - 150 |
| Methyl (-OCH₃) | 3.5 - 4.0 | Methyl (-OCH₃) | 50 - 60 |
Note: The expected chemical shift ranges are approximate and can be influenced by the solvent and the presence of the hydrochloride salt.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to the mass of the free base, Methyl 4,5-diaminopicolinate. The presence of nitrogen atoms in the molecule dictates that it will have an odd nominal molecular weight, a principle known as the Nitrogen Rule. organicchemistrydata.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Electron ionization (EI) is a common ionization technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. For Methyl 4,5-diaminopicolinate, characteristic fragmentation patterns would be expected. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). organicchemistrydata.org The pyridine ring itself can also undergo characteristic fragmentation. The presence of the amino groups will also influence the fragmentation pattern. organicchemistrydata.org
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular ion (free base) | 181 |
| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group | 150 |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | 122 |
Note: The m/z values are for the most abundant isotopes. The fragmentation pattern can vary depending on the ionization method and energy.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are widely used in the synthesis of this compound to monitor the progress of the reaction and to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment. A typical HPLC method for a polar compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the pyridine ring system of the compound absorbs UV light. The purity of the sample is determined by the relative area of the main peak in the chromatogram. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring reaction progress and for preliminary purity checks. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separated spots are visualized, often under UV light. The retention factor (Rf) value of the product can be compared to that of the starting materials to determine if the reaction is complete.
| Technique | Typical Stationary Phase | Typical Mobile Phase | Application |
| HPLC | C18 | Water/Acetonitrile with acid modifier | Purity assessment, quantification |
| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Reaction monitoring, qualitative purity check |
X-ray Crystallography for Solid-State Structural Determination
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds that stabilize the crystal structure. |
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For Methyl 4,5-diaminopicolinate hydrochloride, a key area of future research will be the innovation of green synthetic routes. Traditional methods for constructing such substituted pyridine (B92270) rings can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.
Future methodologies will likely focus on several key principles of green chemistry. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is a promising avenue. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed in the synthesis of other picolinate (B1231196) derivatives at ambient temperatures, showcasing the potential for milder reaction conditions. nih.govnih.govmdpi.com Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, also represent a highly efficient and atom-economical approach that could be adapted for the synthesis of this compound. google.com
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Heterogeneous Catalysis (e.g., MOFs) | Milder reaction conditions, catalyst recyclability. |
| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, reduced waste. |
| Alternative Solvents/Solvent-free conditions | Reduced environmental impact and toxicity. |
| Reduction of Synthetic Steps | Improved overall yield and cost-effectiveness. |
Discovery of Unprecedented Reactivity Patterns
The unique electronic and steric properties of this compound, arising from the interplay of the two amino groups, the ester, and the pyridine nitrogen, suggest a rich and potentially underexplored reactivity. Future research will undoubtedly focus on uncovering novel chemical transformations involving this scaffold.
The presence of two nucleophilic amino groups at the 4 and 5 positions opens up possibilities for a variety of cyclization reactions to form fused heterocyclic systems. The reactivity of these amino groups could be selectively controlled to achieve regioselective transformations, leading to a diverse range of new chemical entities. The reactivity of related diaminopyridines has been explored, for instance in dinitration reactions, which highlights the potential for functionalization of the pyridine ring. prepchem.com
Furthermore, the ester group can serve as a handle for various modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to an alcohol, further expanding the chemical space accessible from this starting material. The inherent reactivity of the pyridine ring itself towards electrophilic or nucleophilic attack, modulated by the existing substituents, also warrants further investigation. Understanding how the electronic nature of the diaminopicolinate system influences these reactions will be a key area of study.
Computational Chemistry and Mechanistic Studies for Reaction Understanding
To fully harness the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. Computational chemistry and theoretical studies will play a pivotal role in achieving this. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction pathways, transition state energies, and the electronic properties of intermediates.
Future computational studies could focus on modeling the reactivity of the different functional groups within the molecule to predict regioselectivity and reaction outcomes under various conditions. For instance, mechanistic studies on the nitration of 2,6-diaminopyridine (B39239) have utilized theoretical calculations to understand the active intermediates and product selectivity. prepchem.com Similar approaches can be applied to reactions involving this compound to guide experimental work and optimize reaction conditions.
Moreover, computational tools can be used to study the conformational preferences of the molecule and its interactions with catalysts or other reagents. This can aid in the design of more efficient and selective synthetic methods. Hirshfeld surface analysis and 2D-fingerprint plots, which have been used to analyze intermolecular interactions in other complex organic molecules, could also be employed to understand the solid-state packing and potential polymorphism of this compound and its derivatives. mdpi.com
| Computational Technique | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. |
| Transition State Analysis | Understanding reaction barriers and kinetics. |
| Molecular Docking | Predicting interactions with catalysts or biological targets. |
| Hirshfeld Surface Analysis | Investigating intermolecular interactions and crystal packing. |
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound is a promising direction for future research, with potential applications in medicinal chemistry, materials science, and agrochemicals. By systematically modifying the core structure, researchers can fine-tune the compound's properties for specific applications.
The synthesis of a series of 2,4-diaminopyridine derivatives has been undertaken to explore their potential as positron emission tomography (PET) tracers, demonstrating the utility of such scaffolds in biomedical imaging. nih.gov Similarly, derivatives of this compound could be designed and synthesized to probe their biological activities. The synthesis of various 2,4-diamino-1,3,5-triazine derivatives has also been explored for their potential as neuronal voltage-gated sodium channel blockers. nih.gov
The amino groups offer sites for derivatization, for example, through acylation, alkylation, or sulfonylation, to produce a library of new compounds. The ester functionality can be converted into a wide range of other functional groups, as previously mentioned. Furthermore, the synthesis of related picolinic acid derivatives with aryl-substituted pyrazole (B372694) moieties has been investigated for herbicidal activity, suggesting that derivatives of this compound could also be explored in the context of agrochemicals. mdpi.com The creation of a diverse library of analogues will be crucial for establishing structure-activity relationships and identifying lead compounds for various applications.
Q & A
Q. What is the recommended synthetic route for Methyl 4,5-diaminopicolinate hydrochloride?
A practical synthesis involves reacting 2-cyanophenol derivatives with a brominated picolinate ester in acetonitrile under argon, using triethylamine as a base. For example, a reflux time of 4 hours at 80–90°C ensures complete substitution. Post-reaction, acidification with HCl and purification via chromatography (e.g., silica gel with ethyl acetate/hexane) yields crystalline product. Key steps include inert atmosphere maintenance to prevent side reactions and precise stoichiometric control .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is critical. Parameters such as bond lengths (e.g., C–H: 0.93–0.98 Å), dihedral angles between aromatic rings (e.g., 26.20°), and hydrogen bonding networks are analyzed. Constraints using riding models for H-atoms and refinement with SHELX software ensure accuracy. Disordered solvent molecules in the lattice must be accounted for during data processing .
Q. What analytical techniques validate purity and identity?
High-performance liquid chromatography (HPLC) with UV detection monitors impurities. Nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C) confirms functional groups: aromatic protons appear at δ 6.8–8.2 ppm, while methyl ester groups resonate near δ 3.8–4.0 ppm. Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions in spectral characterization be resolved?
Discrepancies between theoretical and observed NMR shifts often arise from solvent effects or proton exchange. Cross-validate using 2D techniques (COSY, HSQC) and density functional theory (DFT) calculations. For example, unexpected downfield shifts in NH₂ groups may indicate intermolecular hydrogen bonding, corroborated by SCXRD data .
Q. What strategies optimize reaction yield in competing side reactions?
Competing hydrolysis of the methyl ester can be minimized by avoiding aqueous conditions during synthesis. Kinetic control via low-temperature reflux (e.g., 60°C) and catalytic additives (e.g., DMAP) enhances selectivity. Monitoring by thin-layer chromatography (TLC) every 30 minutes allows real-time adjustments .
Q. How are trace impurities profiled and quantified?
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) identifies impurities at ppm levels. For example, dimeric byproducts from amine coupling can be resolved using a C18 column with 0.1% formic acid in acetonitrile/water gradients. Structural elucidation relies on MS/MS fragmentation and comparison with reference standards .
Q. What computational tools predict feasible synthetic routes?
Tools like Pistachio and Reaxys prioritize precursors based on retrosynthetic scoring. For Methyl 4,5-diaminopicolinate, relevance heuristics favor SNAr reactions due to the electron-deficient pyridine ring. Template-based models (e.g., Reaxys_Biocatalysis) suggest enzymatic amination as a green alternative .
Methodological Considerations Table
| Parameter | Technique | Key Observations |
|---|---|---|
| Synthetic Yield | Gravimetric analysis | Typical yield: 65–75%; losses occur during chromatography due to polar byproducts. |
| Crystal Packing | SCXRD | Jahn-Teller distortion observed in the pyridine ring; NH₂ groups form H-bonds. |
| Impurity Threshold | UHPLC-MS | EP/ICH guidelines require ≤0.15% for unidentified impurities in pharmaceuticals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
